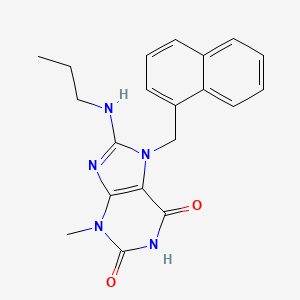

![molecular formula C11H7BrN4 B2546030 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine CAS No. 1393330-56-7](/img/structure/B2546030.png)

4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

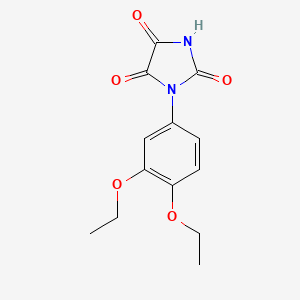

The compound "4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine" is a derivative of triazolopyridine, a class of compounds known for their biological activity and pharmaceutical applications. The presence of bromine in the compound suggests potential for further chemical modifications and usefulness as a synthetic intermediate .

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. For instance, the oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions has been employed to synthesize 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, which is structurally related to the compound of interest . Additionally, bromine-mediated oxidative cyclization of aldehyde-derived hydrazones has been used to prepare halogenated triazolopyrimidines, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related triazolopyridine compounds has been confirmed through various spectroscopic methods and single-crystal X-ray analysis. For example, the structure of 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was determined by X-ray diffraction, providing insights into the crystallographic parameters and confirming the presence of the bromine substituent .

Chemical Reactions Analysis

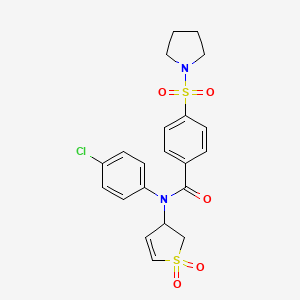

Triazolopyridines can undergo a variety of chemical reactions. The presence of halogen atoms on the pyrimidine nucleus makes them versatile intermediates for diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . Additionally, the reactivity of triazolopyridines with α-bromoketones has been explored, leading to selective quaternization and cyclization into more complex heterocycles .

Physical and Chemical Properties Analysis

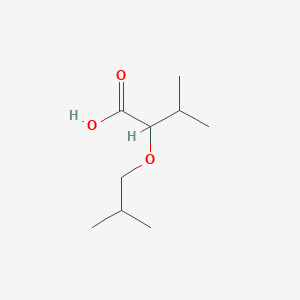

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. For instance, the electrochemical behavior of bis-triazolothiadiazole pyridines, which are structurally related, has been studied, showing high ionization potentials and good affinity . The crystallization and space group information of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been determined, which could provide a reference for the physical properties of the compound of interest .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

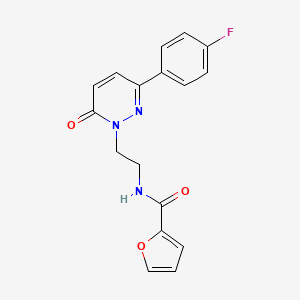

- Efficient Synthesis Techniques : Triazolopyridines, including derivatives like 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine, have been synthesized using oxidative cyclization methods. Such techniques are notable for their mild conditions, showcasing the compound's utility in pharmaceutical applications (El-Kurdi et al., 2021).

- Crystal Structure Determination : The structural characterizations of these compounds have been achieved through various spectroscopic methods and X-ray diffraction, confirming their potential for diverse scientific applications (El-Kurdi et al., 2021).

Chemical Properties and Applications

- Versatile Synthetic Intermediates : The presence of halogen functionalities in these compounds renders them as versatile intermediates for further chemical diversification. This adaptability is crucial for the synthesis of a wide range of pharmacologically active molecules and materials (Tang et al., 2014).

- Formation of Supramolecular Synthons : The crystal structures of halogenated 1,2,4-triazolo[1,5-a]pyridine derivatives demonstrate interesting structural chemistry features influenced by hydrogen and halogen bonds. These interactions are pivotal for the formation of diverse supramolecular architectures, which have implications for pharmaceutical development and crystal engineering (Changfu et al., 2018).

Biological Activity and Pharmacology

- Antimicrobial Evaluations : Some derivatives of this compound have been synthesized and tested for their antimicrobial activity. The results suggest potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications on biological activity (Prakash et al., 2011).

Propriétés

IUPAC Name |

6-bromo-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4/c12-9-1-2-10-14-15-11(16(10)7-9)8-3-5-13-6-4-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLPZMKALAVLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1Br)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)

![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)